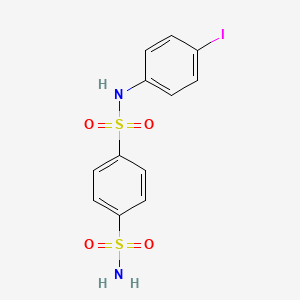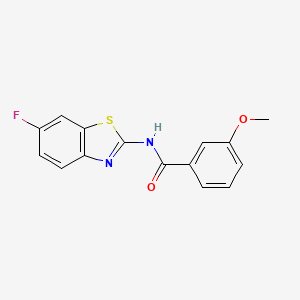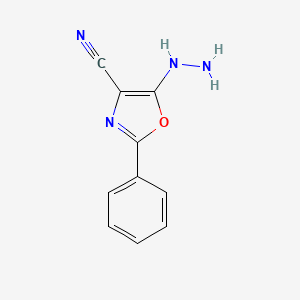![molecular formula C15H12N4O3 B2957117 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde CAS No. 724755-47-9](/img/structure/B2957117.png)
3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde” is a chemical compound with the molecular formula C15H12N4O3 . It has been mentioned in the context of antituberculosis agents .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrazole ring attached to a benzaldehyde group through an ether linkage . The tetrazole ring is an important structural feature used as a metabolically stable isosteric replacement for the carboxylic acid moiety .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H12N4O3 and an average mass of 296.281 Da .Scientific Research Applications
Spectroscopic Analysis
3-Methoxy-4-[(1-Phenyl-1H-Tetrazol-5-Yl)Oxy]Benzaldehyde has been utilized in spectroscopic studies. For instance, Özay et al. (2013) synthesized a compound from 2-hydroxy-3-methoxybenzaldehyde and characterized it using various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy. This study demonstrates the compound's utility in structural determination and characterization (Özay, Yıldız, Ünver, & Durlu, 2013).
Synthesis of New Pharmacophores
The compound has been used in the synthesis of new pharmacophores, as detailed by Bhosle et al. (2012). They developed a synthetic route to produce new pyrazolines and isoxazolines bearing thiazolyl and etheral pharmacophores starting from related chemical precursors. This showcases its application in the development of potentially biologically active compounds (Bhosle, Mali, Pratap, Mane, & Ambedkar, 2012).
Antimicrobial Activity
In the field of antimicrobial research, various analogues of the compound have been synthesized and tested for their antimicrobial activity. For instance, Lal, Yadav, & Kumar (2016) synthesized 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues and evaluated their effectiveness against several bacterial and fungal strains. This research illustrates the compound's role in developing new antimicrobial agents (Lal, Yadav, & Kumar, 2016).
Synthesis of Novel Compounds
The compound has also been involved in the synthesis of novel compounds with potential biological activities. Saeed, Qasim, & Hussain (2015) described the synthesis of substituted aromatic bis-benzaldehydes from hydroxy benzaldehydes, indicating its versatility in creating diverse chemical structures (Saeed, Qasim, & Hussain, 2015).
Mechanism of Action
While the exact mechanism of action for this compound is not specified, it’s mentioned in the context of antituberculosis agents. It may bind with hydrophobic pockets of free BSA, which leads to the decrease of the efficient concentrations of compounds capable to bind with aminoacyl-tRNA synthetases .
Future Directions
properties
IUPAC Name |
3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-21-14-9-11(10-20)7-8-13(14)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPJPTAWNNFNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332214 |
Source


|
| Record name | 3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
724755-47-9 |
Source


|
| Record name | 3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid](/img/structure/B2957036.png)
![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)
![N-benzyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2957038.png)




![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)

![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)
![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)
![N-[3-(Dimethylamino)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2957055.png)
